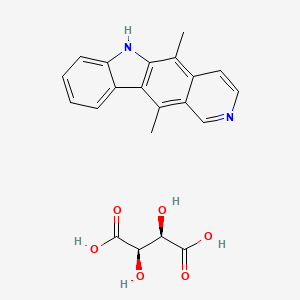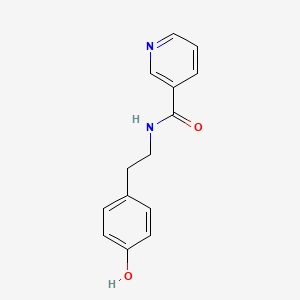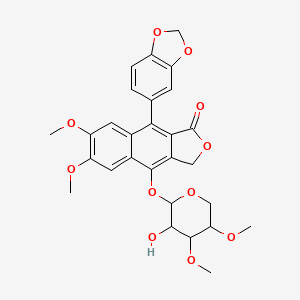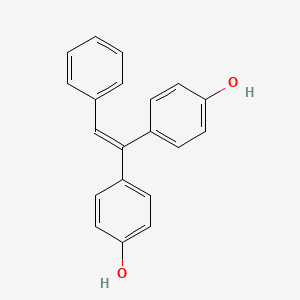
Clinitest
Descripción general
Descripción
Clinitest is a trademark for alkaline copper sulfate reagent tablets used to test for reducing substances, such as sugars, in urine . It has also been used as a rapid COVID-19 antigen self-test .
Synthesis Analysis
The Clinitest method was developed more than 50 years ago as a screening test for inborn errors of carbohydrate metabolism in pediatric patients . The Clinitest tablet may be thought of as a solid form of Benedict’s Qualitative reagent .Chemical Reactions Analysis
The principle of Clinitest is essentially the same as that of Benedict’s Qualitative Test. The Clinitest tablet contains anhydrous sodium hydroxide, which results in moderate boiling when added to dilute urine . The reaction for Clinitest is analogous to Benedict’s reaction .Physical And Chemical Properties Analysis
Clinitest tablets are solid, pale blue, and odorless . They are completely soluble in water . Clinitest tablets are highly sensitive to moisture from air or water. Excessive moisture may cause a chemical reaction and the glass bottle could explode .Aplicaciones Científicas De Investigación
Detection of COVID-19 and Influenza
The CLINITEST® Rapid Covid-19 + Influenza Antigen test is a rapid chromatographic immunoassay for the qualitative detection of specific SARS-CoV-2, influenza A, and influenza B antigens present in human nasopharyngeal specimens . It has been used in emergency departments for rapid management of patients with respiratory tract infections . However, its sensitivity was found to be insufficient for screening of patients, including those with low Ct values .
Screening for Galactosemia
For decades, Clinitest® tablets were used for testing urine and stool for reducing sugars . This method served as a quick and affordable screen for the most common inborn error of carbohydrate metabolism, galactosemia . However, with the inclusion of galactosemia in the newborn-screening Recommended Uniform Screening Panel, the necessity of the Clinitest to screen for galactosemia was markedly reduced .
Detection of Disaccharide Malabsorption
Clinitest® was also used for detecting disaccharide malabsorption causing diarrhea . Unabsorbed carbohydrates that reach the colon can be metabolized by bacteria, releasing lactic acid and lowering the pH of the stool . The unabsorbed carbohydrates can be measured semi-quantitatively in stool samples using the Clinitest tablets .
Comparison with Other Tests
Clinitest has been compared with other tests like Benedict’s Solution, Tes-Tape, and Clinistix . These comparisons help in understanding the effectiveness and accuracy of Clinitest in different applications.
Mecanismo De Acción
- In the context of COVID-19, Clinitest has been adapted for detecting the nucleocapsid protein antigen from SARS-CoV-2 . This antigen is a key target for identifying active COVID-19 infections.
- Clinitest operates based on lateral flow chromatography. Here’s how it works:
Target of Action
Mode of Action
Safety and Hazards
Avoid contact with skin, eyes, and clothing. Store at temperatures and conditions as indicated on the product label. Keep the container tightly closed. Avoid contact with moisture/water. Moisture may cause a chemical reaction and the glass bottle could explode .
Relevant Papers A paper by Torres et al. reported on the point-of-care performance of the Clinitest Rapid COVID-19 Antigen Test to detect SARS-CoV-2 infection in presumptive COVID-19 cases or asymptomatic close contacts of COVID-19 patients . Another paper evaluated the susceptibility of the Clinitest Human Chorionic Gonadotropin (hCG) Pregnancy Test to the hook effect by the hCG β core fragment .
Propiedades
IUPAC Name |
copper;disodium;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.CH2O3.Cu.2Na.H2O4S.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;;;;1-5(2,3)4;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);;;;(H2,1,2,3,4);1H2/q;;+2;2*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWSRIUZIYLCK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10CuNa2O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212467 | |
| Record name | Benedict's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63126-89-6 | |
| Record name | Clinitest | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benedict's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with copper(2+) sulfate (1:1), sodium hydrogen carbonate and sodium hydroxide (Na(OH)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the principle behind Clinitest's detection of glucose?
A1: Clinitest tablets utilize a chemical reaction known as copper reduction to detect the presence of reducing sugars like glucose in urine. The tablet contains copper sulfate, sodium hydroxide, sodium carbonate, and citric acid. In the presence of heat generated by the reaction of sodium hydroxide with water, reducing sugars present in the urine sample react with copper sulfate (cupric ions, Cu2+) and reduce it to cuprous oxide (Cu+). This reduction causes a color change in the solution, which can be compared to a color chart to estimate the concentration of reducing sugars. []
Q2: What is the significance of sodium hydroxide in Clinitest tablets?
A2: Sodium hydroxide serves a dual purpose in Clinitest tablets. Firstly, it provides the alkaline environment necessary for the reduction of copper sulfate by reducing sugars. Secondly, its exothermic reaction with water generates the heat required to drive the reaction, eliminating the need for external heating. []
Q3: Does Clinitest specifically detect glucose?
A3: While commonly used for glucose detection, Clinitest is not specific to glucose. It detects all reducing sugars, including lactose, galactose, fructose, and pentoses, which can lead to false-positive results. [, , ]
Q4: What are the limitations of Clinitest in urine glucose testing?
A4: Clinitest has several limitations:
- Lack of Specificity: It reacts with all reducing sugars, not just glucose, potentially leading to false positives. This is particularly relevant in infants where lactose may be present in urine. [, , , ]
- Semi-quantitative Nature: It provides only an estimate of sugar concentration, unlike quantitative methods like the glucose oxidase method or hexokinase method, which are more accurate. [, , ]
- Susceptibility to Interferences: Various substances, including certain antibiotics like penicillins and cephalosporins, can interfere with Clinitest results, leading to inaccurate readings. [, , , ]
Q5: How do penicillins interfere with Clinitest results?
A5: Penicillins can interact with the copper reduction reaction in Clinitest, leading to both falsely elevated and falsely decreased readings. This interaction is unpredictable and depends on the concentration of both the penicillin and glucose in the urine sample. [, , ]
Q6: Can ascorbic acid affect Clinitest readings?
A6: While high doses of ascorbic acid (vitamin C) have been suggested to cause false-positive Clinitest results, studies have shown that this effect is minimal, particularly at clinically relevant doses and in the presence of significant glycosuria (glucose in urine). [, ]
Q7: What led to the decline in Clinitest use for urine glucose monitoring?
A7: Several factors contributed to the decline of Clinitest:
- Availability of Glucose-Specific Tests: The introduction of glucose oxidase-based tests like Diastix and Tes-Tape offered a more specific alternative to Clinitest, reducing false positives from other reducing sugars. [, , , ]
- Rise of Self-Monitoring of Blood Glucose: The development of glucometers for self-monitoring of blood glucose provided a more accurate and direct measure of blood sugar levels, becoming the preferred method for diabetes management. [, ]
- Safety Concerns: Accidental ingestion of Clinitest tablets, particularly by children mistaking them for candy, raised concerns due to their caustic nature. [, , , ]
Q8: What are the alternatives to Clinitest for urine glucose testing?
A8: Alternatives to Clinitest include:
- Glucose Oxidase Tests: These tests, like Diastix and Tes-Tape, are specific for glucose and are not affected by other reducing sugars. They offer a more convenient and accurate alternative for qualitative urine glucose testing. [, , , ]
- Quantitative Urine Glucose Tests: Laboratory-based methods like the glucose oxidase method and hexokinase method offer precise quantitative measurements of urine glucose. These methods are more accurate than semi-quantitative tests like Clinitest. [, , ]
Q9: Is Clinitest still relevant in clinical practice?
A9: While its use has declined significantly, Clinitest might still be relevant in specific situations:
- Resource-Limited Settings: In areas where access to glucometers or glucose-specific tests is limited, Clinitest can serve as a cost-effective, albeit less specific, alternative for detecting glycosuria. [, ]
- Confirmation of Other Tests: In cases where other reducing substances are suspected, Clinitest can be used in conjunction with more specific tests to confirm their presence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-](/img/structure/B1228830.png)

![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)

